N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide
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Overview
Description
N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a methoxyphenethyl group and a thiophenyl-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki coupling reaction between a thiophenyl boronic acid and a halogenated thiazole.
Attachment of the Methoxyphenethyl Group: The final step involves the acylation of the thiazole derivative with 4-methoxyphenethylamine under appropriate conditions, such as using an acid chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and thiophene moieties. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenethyl)-2-(4-phenylthiazol-5-yl)acetamide: Similar structure but with a phenyl group instead of a thiophenyl group.
N-(4-Methoxyphenethyl)-2-(4-(pyridin-2-yl)thiazol-5-yl)acetamide: Contains a pyridinyl group instead of a thiophenyl group.
Uniqueness
N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is unique due to the presence of the thiophenyl-thiazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H18N2O2S2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C18H18N2O2S2/c1-22-14-6-4-13(5-7-14)8-9-19-17(21)11-16-18(20-12-24-16)15-3-2-10-23-15/h2-7,10,12H,8-9,11H2,1H3,(H,19,21) |
InChI Key |
NUOGLGWSKKWLIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=C(N=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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